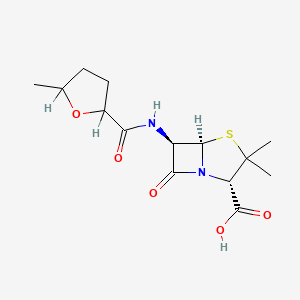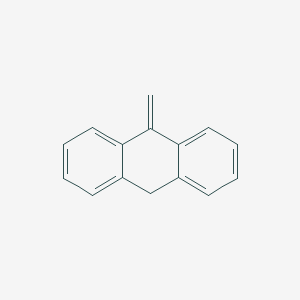
9-Methylidene-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylidene-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylene group at the 9th position of the anthracene ring system, resulting in a unique structure that influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylidene-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the reduction of (9-anthrylmethyl) trimethylammonium chloride using lithium aluminium hydride (LAH) in refluxing tetrahydrofuran. This reaction predominantly yields this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylidene-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can yield 9,10-dihydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) and sodium borohydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9-Methylidene-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Methylidene-9,10-dihydroanthracene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene .
Comparaison Avec Des Composés Similaires
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene, used as a hydrogen donor.
9-Aminomethyl-9,10-dihydroanthracene: Known for its role as a selective antagonist for the 5-HT2A receptor.
Propriétés
Numéro CAS |
40476-29-7 |
|---|---|
Formule moléculaire |
C15H12 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
10-methylidene-9H-anthracene |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9H,1,10H2 |
Clé InChI |
JKJIYCKJURHVEF-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


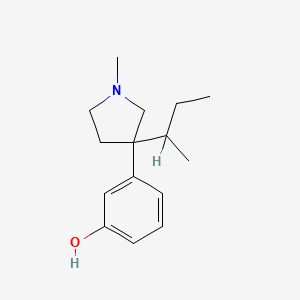
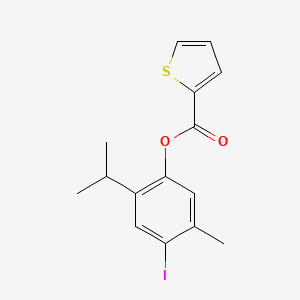
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
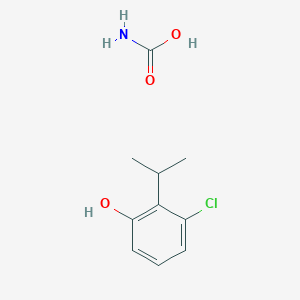
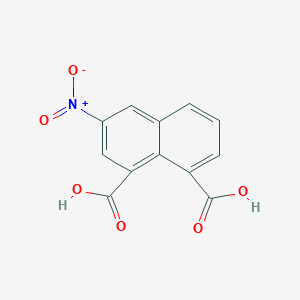
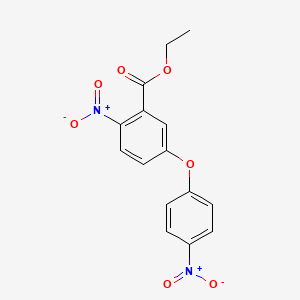
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
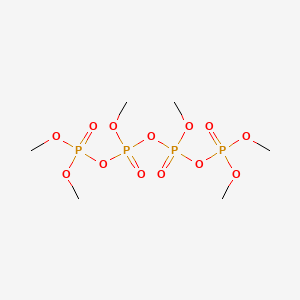
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
